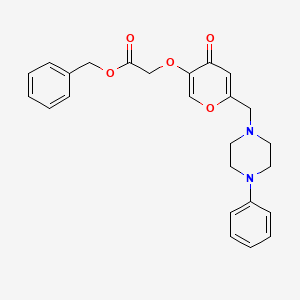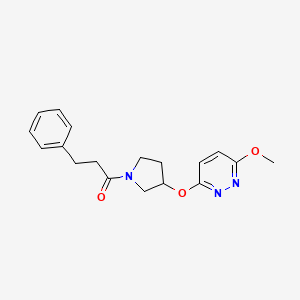
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-phenylpropan-1-one is a chemical compound that belongs to the class of pyrrolidin-1-yl derivatives. It is commonly referred to as MPP or MPPP. This compound has gained significant attention in scientific research due to its potential use in various fields, such as medicine, agriculture, and materials science.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Enantiopure Bicyclic 1,2‐Oxazines: A study by Pulz et al. (2003) details a highly diastereoselective addition process involving lithiated methoxyallene to chiral cyclic nitrones, leading to the formation of N-hydroxy pyrrolidines and subsequently bicyclic 1,2-oxazines. This research underscores the compound's utility in synthesizing complex organic structures with potential applications in developing pharmaceuticals (Pulz, R., Cicchi, S., Brandi, A., & Reissig, H., 2003).
Pharmacological Activities
- Antimicrobial and Anticancer Activities: Mahmoud et al. (2017) synthesized various fused oxazine derivatives expected to possess considerable chemical and pharmacological activities. The antioxidant and anticancer activities of these synthesized products were evaluated, highlighting the compound's relevance in the development of new therapeutic agents (Mahmoud, N. F. H., El-Bordany, E. A., & Elsayed, G. A., 2017).
Potential as Medicinal Chemistry Building Block
- Synthesis of Pyrrolidin-2-one and Pyrrolidine Derivatives: Malawska et al. (2002) explored the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, evaluating their electrocardiographic, antiarrhythmic, and antihypertensive activities. This study suggests the compound's utility in creating derivatives with significant biological activity, potentially useful in designing new drugs with alpha-adrenolytic properties (Malawska, B., Kulig, K., Filipek, B., Sapa, J., Maciag, D., Zygmunt, M., & Antkiewicz-Michaluk, L., 2002).
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity . These compounds interact with their targets, leading to significant activity against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of mycobacterium tuberculosis, suggesting that this compound may have a similar effect .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-8-9-17(20-19-16)24-15-11-12-21(13-15)18(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,15H,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFPCUTVBVFDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
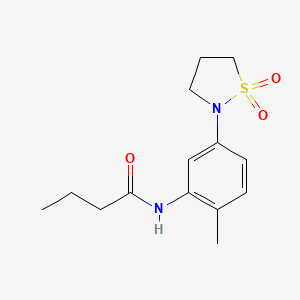
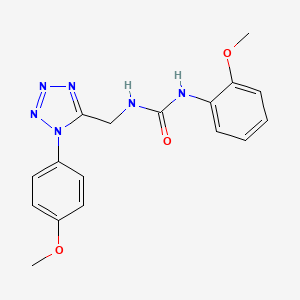
![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)
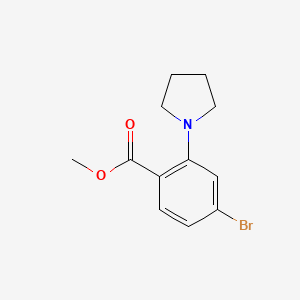
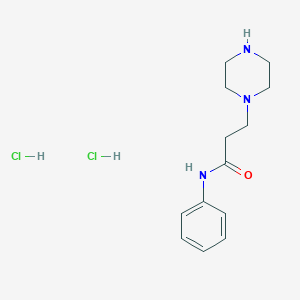
![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)
![N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2424123.png)

![5-Azatricyclo[5.1.0.02,4]octan-6-one](/img/structure/B2424126.png)
![ethyl 4-(1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2424128.png)
![6-(4-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[(3R,5R)-5-Tert-butylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B2424131.png)
![1-[1-(4-Acetylphenyl)triazol-4-yl]-2-(2,4-dichlorophenoxy)propan-1-one](/img/structure/B2424133.png)
